molecular formula C21H21FN4O B2920744 (E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide CAS No. 899377-34-5

(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide

Cat. No.: B2920744
CAS No.: 899377-34-5
M. Wt: 364.424
InChI Key: HCMGCRJEPOSGNM-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide is a useful research compound. Its molecular formula is C21H21FN4O and its molecular weight is 364.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research on Related Chemical Structures and Applications

  • Chemical Rearrangements Involving Cyano and Acrylamide Groups :

    • Research on 2-cyano-3-hydroxy-3-(methylthio)acrylamide and related compounds demonstrated the possibility of double rearrangement reactions under certain conditions, leading to the formation of oxazin and diazin derivatives. These findings illustrate the reactive potential of cyano and acrylamide functionalities for creating heterocyclic compounds, which could be relevant to the synthesis and applications of "(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide" in medicinal chemistry or as intermediates in organic synthesis (Yokoyama, Hatanaka, & Sakamoto, 1985).
  • Synthesis of Flunarizine and Its Isomers :

    • Flunarizine, a drug used to treat migraines and other conditions, shares a structural resemblance with the query compound, specifically in the use of fluorophenyl and piperazine groups. The synthesis route involves condensation reactions and highlights the utility of these groups in pharmaceutical synthesis, potentially indicating the applicability of the queried compound in similar contexts (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • Fluorescence Quenching by Acrylamides :

    • The study on the quenching of tryptophanyl fluorescence by acrylamides, including the implications for protein conformation and interaction studies, suggests that acrylamide derivatives could be useful as molecular probes in biochemical research. This might extend to derivatives such as the compound for probing protein-ligand interactions or the conformational changes in proteins (Eftink & Ghiron, 1976).
  • Corrosion Inhibition by Acrylamide Derivatives :

    • Acrylamide derivatives have been studied for their corrosion inhibition properties on metals in acidic environments, indicating their potential utility in industrial applications for protecting metals against corrosion. The presence of cyano and acrylamide groups could contribute to this property, suggesting a possible area of application for the compound of interest (Abu-Rayyan et al., 2022).

Future Directions

: Scaling (Down) CLIP: A Comprehensive Analysis of Data, Architecture, and Training Strategies : Benchchem Product Details : Determining Molecular Signatures: A Comprehensive Analysis and Interpretation of Genomic Data

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c22-19-6-8-20(9-7-19)26-12-10-25(11-13-26)16-18(14-23)21(27)24-15-17-4-2-1-3-5-17/h1-9,16H,10-13,15H2,(H,24,27)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMGCRJEPOSGNM-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.